

A Technical Guide to Z-D-Glu-OH in Peptide Synthesis

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Compound of Interest

Compound Name: Z-D-Glu-OH

Cat. No.: B612890

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Z-D-Glu-OH** (N-Carbobenzyloxy-D-glutamic acid), a key building block in peptide synthesis. This document details its chemical properties, supplier information, and its application in established experimental protocols.

Core Properties of Z-D-Glu-OH

Z-D-Glu-OH, a derivative of D-glutamic acid, is primarily utilized as a protected amino acid in both solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α -amino functionality, preventing unwanted reactions during peptide chain elongation.

Chemical Identification and Properties

A summary of the key identifiers and physicochemical properties of **Z-D-Glu-OH** is presented in the table below.

Property	Value	Source
CAS Number	63648-73-7	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₁₃ H ₁₅ NO ₆	--INVALID-LINK--
Molecular Weight	281.26 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	White to off-white powder or crystal	--INVALID-LINK--
Melting Point	119.0 to 121.0 °C	--INVALID-LINK--
Optical Activity	+7.0 to +8.0 deg (c=8, AcOH)	--INVALID-LINK--
Solubility	Soluble in DMSO.	--INVALID-LINK--
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	--INVALID-LINK--

Supplier Information

Z-D-Glu-OH is commercially available from various chemical suppliers. A selection of prominent suppliers is listed below.

Supplier	Product Number	Purity
TCI Chemicals	C0663	>98.0%
MedChemExpress	HY-W009329	≥98.0%
Santa Cruz Biotechnology	sc-268804	-
ChemScene	CS-W010045	≥97%

Application in Peptide Synthesis

The primary application of **Z-D-Glu-OH** is in the synthesis of peptides. The Z-protecting group is a classic choice, particularly in solution-phase synthesis, although it can also be used in solid-phase peptide synthesis (SPPS) under specific conditions.

Comparison of Z- and Fmoc-Protecting Groups

In modern peptide synthesis, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is more commonly used than the Z-group, especially in SPPS. The key differences are highlighted below.

Feature	Z-Group (Benzyloxycarbonyl)	Fmoc-Group (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition	Catalytic hydrogenation (e.g., H ₂ /Pd) or strong acids (e.g., HBr/AcOH).	Mild base (e.g., 20% piperidine in DMF).
Typical Synthesis Method	Primarily Solution-Phase Peptide Synthesis.	Primarily Solid-Phase Peptide Synthesis (SPPS).

The choice between Z- and Fmoc-chemistry has significant implications for the synthesis strategy, particularly concerning the orthogonality of protecting groups and the final cleavage conditions.

Experimental Protocol: Solution-Phase Dipeptide Synthesis using Z-D-Glu-OH

This section provides a detailed methodology for the synthesis of a dipeptide using **Z-D-Glu-OH** in a solution-phase approach.

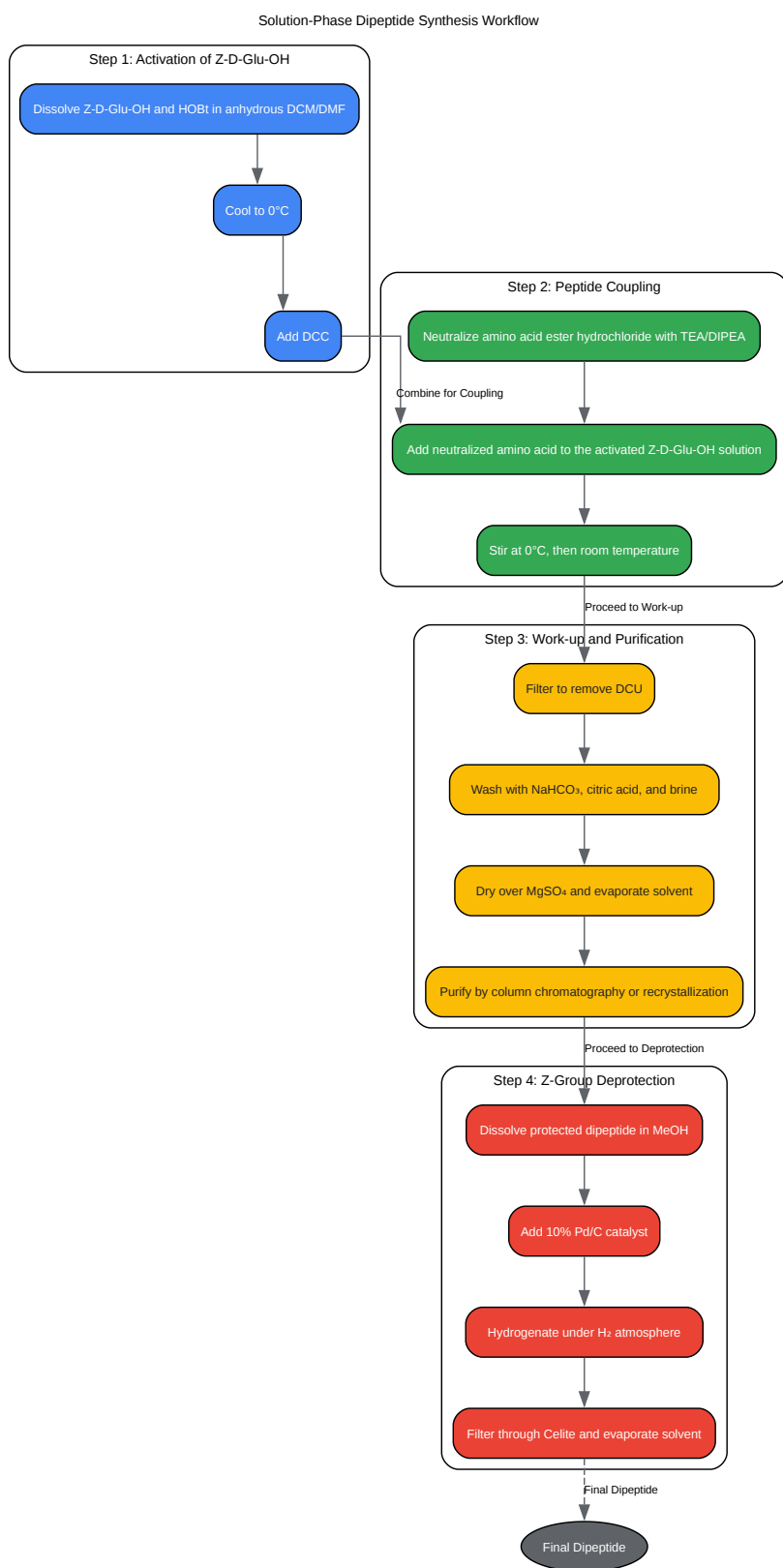
Materials and Reagents

- **Z-D-Glu-OH**
- Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC)

- 1-Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- 10% aqueous citric acid solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH)
- Hydrogen gas (H_2) source

Experimental Workflow

The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using **Z-D-Glu-OH**.



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Caption: Workflow for the solution-phase synthesis of a dipeptide using **Z-D-Glu-OH**.

Detailed Protocol

- Activation of **Z-D-Glu-OH**:
 - In a round-bottom flask, dissolve **Z-D-Glu-OH** (1 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DCM or DMF.
 - Cool the solution to 0°C in an ice bath.
 - Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C.
- Peptide Coupling:
 - In a separate flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM.
 - Add TEA or DIPEA (1.1 equivalents) dropwise at 0°C to neutralize the hydrochloride salt.
 - Add the neutralized amino acid solution to the activated **Z-D-Glu-OH** solution from step 1.
 - Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
- Work-up and Purification:
 - Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
 - Wash the filtrate sequentially with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography or recrystallization to obtain the Z-protected dipeptide.
- Z-Group Deprotection (Catalytic Hydrogenation):
 - Dissolve the purified Z-protected dipeptide in methanol.

- Carefully add a catalytic amount of 10% Pd/C.
- Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete (monitored by TLC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent to yield the final dipeptide.

Conclusion

Z-D-Glu-OH remains a valuable reagent in the field of peptide chemistry. While Fmoc-based strategies dominate solid-phase synthesis, the Z-protecting group offers a robust and well-established alternative, particularly for solution-phase synthesis and for specific applications where its unique deprotection conditions are advantageous. A thorough understanding of its properties and the associated experimental protocols is essential for researchers aiming to incorporate D-glutamic acid into their target peptides.

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